Cas no 31698-14-3 (Ancitabine)

Ancitabine structure
Ancitabine structure
Nome del prodotto:Ancitabine
Numero CAS:31698-14-3
MF:C9H11N3O4
MW:225.201341867447
MDL:MFCD00137301
CID:53789
PubChem ID:25051

Ancitabine Proprietà chimiche e fisiche

Nomi e identificatori

    • Ancitabine
    • 2,2'-(1,4-CYCLOHEXANEDIYLIDENE)-BISPROPANEDINITRILE
    • 2,2'-anhydrocytidine
    • 2,2'-ANHYDRO-L-CYTIDINE
    • ancytabine
    • anhydroarac
    • anhydrocytidine
    • cyclocitidine
    • Cyclocytidine
    • CYCLOCYTIDINE HCL
    • 2,2'-O-Cyclocytidine
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2][1,3]oxazolo[3,4-a]pyrimidin-3-ol;hydrochloride
    • Ancitabine [INN]
    • MLS001173324
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol
    • NSC129220
    • HMS2090A16
    • (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
    • Ancitabinum [INN-Latin]
    • Cyclo-C
    • Cyclocytidine hydrochloride;Cyclo-CMP hydrochloride;Cyclo-C
    • 2,2'-Anhydro-1-.beta.-D-arabinofuranosylcytosine
    • AB00430480-02
    • DTXSID6020357
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[[?]:[?]]oxazolo[[?]]pyrimidin-3-ol
    • 2,2'-Cyclocytidine
    • DTXCID40357
    • NCGC00159322-02
    • CHEBI:74838
    • ANCITABINE [MI]
    • 4,5)oxazolo(3,2-a)pyrimidine-2-methanol
    • Tox21_111571
    • NCGC00159322-05
    • O(2,2')-cyclocytidine
    • (2R,3R,3aS,9aR)-6-azanylidene-2-(hydroxymethyl)-2,3,3a,9a-tetrahydrofuro[1,2][1,3]oxazolo[3,4-a]pyrimidin-3-ol;hydrochloride
    • Anhydroara C
    • NCGC00017239-01
    • 6H-Furo(2',3':4,5)oxazolo(3,2-alpha)pyrimidine-2-methanol, 2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, stereoisomer
    • NCGC00255140-01
    • (2R,3R,3aS,9aR)-6-imino-2-methylol-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol
    • BRD-K67536197-003-11-4
    • 2,2'-Anhydro-(beta-D-arabinofuranosyl)cytidine
    • Ancitabina [INN-Spanish]
    • UNII-DO2D32W0VC
    • (2R,3R,3aS,9aR)-2,3,3a,9a-Tetrahydro-3-hydroxy-6-imino-6H-furo(2',3';4,5)oxazolo(3,2-a)pyrimidine-2-methanol
    • CHEMBL1412614
    • [2R-(2alpha,3beta,3abeta,9abeta)]-2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-6H-furo[2',3':4,5]pxazolo[3,2-a]pyrimidine-2-methanol
    • NCGC00159322-06
    • CS-0013321
    • DO2D32W0VC
    • Ancitabinum
    • O(sup 2),2'-Cyclocytidine
    • (2R,3R,3aS,9aR)-2,3,3a,9a-Tetrahydro-3-hydroxy-6-imino-6H-furo(2',3'
    • 31698-14-3
    • 6H-Furo(2',3':4,5)oxazolo(3,2-a)pyrimidine-2-methanol, 2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, (2R-(2alpha,3beta,3abeta,9abeta))-
    • NSC145668
    • W-202309
    • CCRIS 2757
    • SMP1_000022
    • SCHEMBL8708
    • BDBM58407
    • 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine
    • NCGC00159322-04
    • (2R,3R,3aS,9aR)-6-imino-2-methylol-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol;hydrochloride
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol
    • ANCITABINE [WHO-DD]
    • 2,2'-anhydro-AraC
    • AKOS025312528
    • Tox21_301815
    • cid_25050
    • HY-N0093A
    • Q27144950
    • (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
    • CAS-31698-14-3
    • EN300-19740102
    • OCTD
    • SMR000538927
    • 2,2'-Anhydroarabinosylcytosine
    • Ancitabina
    • TNP00125
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol;hydrochloride
    • DA-50457
    • NCGC00159322-14
    • (2R-(2alpha,3beta,3abeta,9abeta))-2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-6H-furo(2',3':4,5)pxazolo(3,2-a)pyrimidine-2-methanol
    • NCGC00159322-18
    • U-33,624A
    • Ancitabine hydrochloride (Salt/Mix)
    • Cyclocytidine hydrochloride (Salt/Mix)
    • 6H-Furo(2',3':4,5)oxazolo(3,2-a)pyrimidine-2-methanol, 2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, stereoisomer
    • 6H-Furo(2',3':4,5)oxazolo(3,2-a)pyrimidine-2-methanol, 2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, (2R-(2.alpha.,3.beta.,3a.beta.,9a.beta.))-
    • Ancitabina (INN-Spanish)
    • Anhydro-Ara-C
    • OCTD hydrochloride (Salt/Mix)
    • NSC 145668
    • Ancitabinum (INN-Latin)
    • NSC-145,668
    • (2R,3R,3aS,9aR)-6-imino-2-methylol-2,3,3a,9a-tetrahydrofuro(1,2)oxazolo(3,4-a)pyrimidin-3-ol
    • (2R,3R,3aS,9aR)-2,3,3a,9a-Tetrahydro-3-hydroxy-6-imino-6H-furo(2',3':4,5)oxazolo(3,2-a)pyrimidine-2-methanol
    • 10212-25-6
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo(2',3':4,5)(1,3)oxazolo(3,2-a)pyrimidin-3-ol
    • NSC-145668
    • O2,2'-Cyclocytidine
    • MDL: MFCD00137301
    • Inchi: InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1
    • Chiave InChI: BBDAGFIXKZCXAH-CCXZUQQUSA-N
    • Sorrisi: C1=CN2[C@H]3[C@H]([C@@H]([C@@H](CO)O3)O)OC2=NC1=N

Proprietà calcolate

  • Massa esatta: 225.07500
  • Massa monoisotopica: 225.074956
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 394
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _2.4
  • Superficie polare topologica: 98.4

Proprietà sperimentali

  • Densità: 1.3588 (rough estimate)
  • Punto di fusione: 269-270 °C (dec.)(lit.)
  • Punto di ebollizione: 366.7°C (rough estimate)
  • Punto di infiammabilità: 422.2 ºCat 760 mmHg
  • Indice di rifrazione: 1.5100 (estimate)
  • PSA: 100.59000
  • LogP: -1.52610
  • Pressione di vapore: 0.0±2.3 mmHg at 25°C

Ancitabine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A637290-100mg
Ancitabine
31698-14-3
100mg
$ 87.00 2023-04-19
Enamine
EN300-19740102-1.0g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
1g
$19.0 2023-05-25
Enamine
EN300-19740102-0.25g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
0.25g
$19.0 2023-09-16
Enamine
EN300-19740102-2.5g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
2.5g
$32.0 2023-09-16
Enamine
EN300-19740102-5.0g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
5g
$55.0 2023-05-25
TRC
A637290-4g
Ancitabine
31698-14-3
4g
$ 445.00 2022-06-07
TRC
A637290-1000mg
Ancitabine
31698-14-3
1g
$ 299.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-278703A-5g
Ancitabine,
31698-14-3
5g
¥3964.00 2023-09-05
Enamine
EN300-19740102-5g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
5g
$55.0 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-278703-2 g
Ancitabine,
31698-14-3
2g
¥2,377.00 2023-07-11
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.